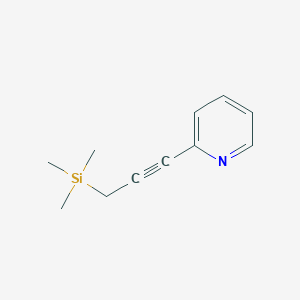
2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine is an organic compound that features a pyridine ring substituted with a trimethylsilyl group attached to a propynyl chain. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine typically involves the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with pyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with oxygen-containing functional groups, while reduction can produce saturated pyridine derivatives.
Scientific Research Applications
2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine has several applications in scientific research:
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique therapeutic properties.
Industry: It is used in the production of advanced materials and polymers due to its reactivity and structural properties.
Mechanism of Action
The mechanism of action of 2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the pyridine ring. The trimethylsilyl group can stabilize reaction intermediates, while the pyridine ring can act as a nucleophile or electrophile depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-(Trimethylsilyl)-1-propyne: This compound is similar in structure but lacks the pyridine ring, making it less versatile in certain reactions.
3-(Trimethylsilyl)prop-2-yn-1-ol: This compound has a hydroxyl group instead of a pyridine ring, which affects its reactivity and applications.
Uniqueness
2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine is unique due to the combination of the trimethylsilyl group and the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research.
Properties
Molecular Formula |
C11H15NSi |
|---|---|
Molecular Weight |
189.33 g/mol |
IUPAC Name |
trimethyl(3-pyridin-2-ylprop-2-ynyl)silane |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)10-6-8-11-7-4-5-9-12-11/h4-5,7,9H,10H2,1-3H3 |
InChI Key |
LTGKHVPEPPYPDD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC#CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















